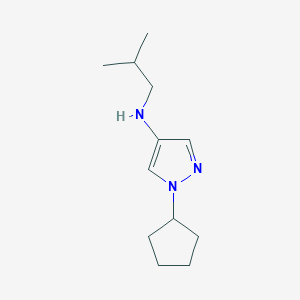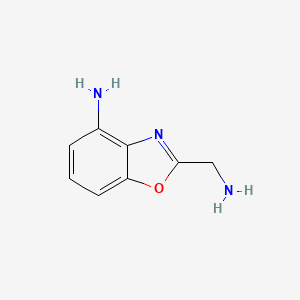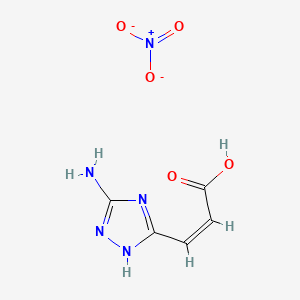
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ピラゾール類に属する有機化合物です。ピラゾール類は、環内に隣接する2つの窒素原子を含む5員環の複素環式化合物です。
合成方法
合成経路および反応条件
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、通常、以下の手順によって合成されます。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルを酸性または塩基性条件下で反応させることによって達成できます。
シクロペンチル基の導入: この手順には、炭酸カリウムなどの塩基の存在下で、ピラゾール環をシクロペンチルハライドでアルキル化することが含まれます。
2-メチルプロピル基の結合: これは、ピラゾールの窒素が2-メチルプロピルハライドを攻撃する求核置換反応によって行うことができます。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従う可能性がありますが、より大規模に行われ、高収率と純度を確保するために、連続フロー反応器と最適化された反応条件が利用されます。自動化システムとクロマトグラフィーや結晶化などの高度な精製技術を使用することが、工業規格を満たすために不可欠です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halide in the presence of a base such as potassium carbonate.
Attachment of the 2-methylpropyl group: This can be done through a nucleophilic substitution reaction where the pyrazole nitrogen attacks a 2-methylpropyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
化学反応の分析
反応の種類
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応する酸化物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に参加することができ、アミン基は他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカン。
形成される主要な生成物
酸化: N-酸化物またはヒドロキシル化誘導体の形成。
還元: 還元されたアミン誘導体の形成。
置換: さまざまな置換ピラゾール誘導体の形成。
科学研究への応用
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗炎症作用を持つ生物活性化合物としての可能性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について検討されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的および経路との相互作用が関与します。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途によって異なり、さらなる研究によって解明する必要があります。
類似の化合物との比較
類似の化合物
1-シクロペンチル-1H-ピラゾール-4-アミン: 2-メチルプロピル基がなく、かさばりが小さく、活性も低い可能性があります。
N-(2-メチルプロピル)-1H-ピラゾール-4-アミン: シクロペンチル基がなく、結合親和性や生物活性に影響を与える可能性があります。
独自性
1-シクロペンチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、シクロペンチル基と2-メチルプロピル基の両方が存在するため、その類似体と比較して異なる化学的および生物学的特性を付与する可能性があります。このユニークな構造により、さまざまな科学的および産業的用途における汎用性の高い化合物としての可能性が高まる可能性があります。
類似化合物との比較
Similar Compounds
1-cyclopentyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group, making it less bulky and potentially less active.
N-(2-methylpropyl)-1H-pyrazol-4-amine: Lacks the cyclopentyl group, which may affect its binding affinity and biological activity.
Uniqueness
1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of both the cyclopentyl and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to its analogs. This unique structure may enhance its potential as a versatile compound in various scientific and industrial applications.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
1-cyclopentyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-10(2)7-13-11-8-14-15(9-11)12-5-3-4-6-12/h8-10,12-13H,3-7H2,1-2H3 |
InChIキー |
FBUZTHSTMZJFBJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1=CN(N=C1)C2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11728443.png)
![1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B11728459.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728466.png)
![2-[({[(2-Hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B11728477.png)
![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)

![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)

